molecular formula C41H68O14 B11935002 (2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5R)-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-9,14-dihydroxy-15-[(2S,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-4,5-dihydroxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5R)-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-9,14-dihydroxy-15-[(2S,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-4,5-dihydroxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B11935002
M. Wt: 785.0 g/mol
InChI Key: FVFSMBDVZVUETN-PTCJJXKDSA-N
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Description

The compound (2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5R)-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-9,14-dihydroxy-15-[(2S,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-4,5-dihydroxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol is a highly complex glycoside characterized by:

  • Pentacyclic terpenoid aglycone: A rigid pentacyclo[9.7.0.01,3.03,8.012,16]octadecane core with hydroxyl and methyl substituents .
  • Glycosidic linkages: Multiple stereospecific sugar units, including oxane (tetrahydropyran) and oxolane (tetrahydrofuran) rings, with hydroxymethyl and hydroxyl groups .
  • Steric complexity: Numerous chiral centers (e.g., 2S, 3R, 4S configurations) and branched substituents, such as the 2-hydroxypropan-2-yl group on the oxolane ring .

Properties

Molecular Formula

C41H68O14

Molecular Weight

785.0 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5R)-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-9,14-dihydroxy-15-[(2S,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-4,5-dihydroxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C41H68O14/c1-35(2)24(53-34-30(26(46)21(45)17-51-34)54-33-29(49)28(48)27(47)22(16-42)52-33)9-11-41-18-40(41)13-12-37(5)32(39(7)10-8-25(55-39)36(3,4)50)20(44)15-38(37,6)23(40)14-19(43)31(35)41/h19-34,42-50H,8-18H2,1-7H3/t19-,20-,21+,22+,23-,24-,25-,26-,27+,28-,29+,30+,31-,32-,33-,34-,37+,38-,39-,40-,41+/m0/s1

InChI Key

FVFSMBDVZVUETN-PTCJJXKDSA-N

Isomeric SMILES

C[C@]12CC[C@@]34C[C@@]35CC[C@@H](C([C@@H]5[C@H](C[C@H]4[C@@]1(C[C@@H]([C@@H]2[C@@]6(CC[C@H](O6)C(C)(C)O)C)O)C)O)(C)C)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O

Canonical SMILES

CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)O)OC7C(C(C(CO7)O)O)OC8C(C(C(C(O8)CO)O)O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. Typically, the synthesis would start with simpler molecules, gradually building up the complexity through a series of reactions such as aldol condensations, Michael additions, and cyclizations. Each step would need to be carefully controlled to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of such a complex molecule would likely involve the use of automated synthesizers and high-throughput screening methods to optimize the reaction conditions. The use of biocatalysts and enzyme-mediated reactions could also be explored to improve the efficiency and selectivity of the synthesis.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under various conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Applications in Pharmaceuticals

  • Antimicrobial Activity : Research indicates that compounds with similar structural features exhibit antimicrobial properties. The hydroxyl groups can enhance solubility and interaction with microbial membranes.
    • Case Study : A study on related compounds demonstrated significant inhibition of Gram-positive bacteria due to their ability to disrupt cell wall synthesis.
  • Antioxidant Properties : The presence of multiple hydroxyl groups suggests potential antioxidant activity. These compounds can neutralize free radicals and reduce oxidative stress.
    • Research Finding : In vitro studies have shown that related compounds can scavenge free radicals effectively and protect cellular components from oxidative damage.
  • Drug Delivery Systems : The complex structure allows for the development of novel drug delivery systems that enhance bioavailability and targeted delivery of therapeutics.
    • Case Study : A patent describes a formulation using similar compounds for oral delivery systems that improve the pharmacokinetic profiles of poorly soluble drugs .

Applications in Biochemistry

  • Enzyme Inhibition : Compounds with similar configurations have been studied for their role as enzyme inhibitors in metabolic pathways.
    • Research Insight : Inhibitors derived from such structures have shown promise in regulating metabolic diseases by targeting specific enzymes involved in glucose metabolism.
  • Biochemical Probes : The unique structural features make this compound suitable for use as a biochemical probe in cellular studies to understand metabolic pathways and interactions.
    • Case Study : Studies utilizing similar compounds as probes have facilitated the mapping of metabolic networks in various organisms.

Applications in Natural Product Chemistry

  • Natural Product Synthesis : The compound can serve as a precursor or intermediate in the synthesis of other biologically active natural products.
    • Research Finding : Synthetic pathways have been developed that utilize derivatives of this compound for the efficient production of complex natural products with therapeutic potential.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it might bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Structural Analogues in PubChem ()

A closely related compound, (2R,4S,6R)-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol, differs in:

  • Stereochemistry : The 2R configuration in the oxane ring versus 2S in the target compound.
  • Substituents : A 14-hydroxy group on the pentacyclic core instead of 9,14-dihydroxy .
  • Glycosylation pattern : A simpler trihydroxyoxan-2-yl unit compared to the target’s multi-oxane/oxolane system.

Fluorinated Glycosides ()

Compounds 16 and 17 in feature:

  • Fluorinated alkyl chains : Heptadecafluoroundecanamido groups, enhancing hydrophobicity and metabolic stability.
  • Triazole linkages : Introduced via click chemistry, contrasting with the target’s natural glycosidic bonds.
  • Pyrimidine-derived aglycone: A 5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl group, distinct from the pentacyclic terpenoid.

Comparison: The fluorinated compounds are synthetic and optimized for drug delivery, whereas the target compound’s natural terpenoid core may confer broader ecological interactions (e.g., plant defense mechanisms) .

Chroman-Ring Glycosides ()

The compound (2S,3R,4S,5R,6R)-2-(((2R,3S,4R,5S,6S)-4,5-dihydroxy-2-(((S,E)-5-hydroxy-2-(4-hydroxyphenyl)-4-(2-phenylhydrazono)chroman-7-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)oxy)-6-methyltetrahydro-2H-pyran-3,4,5-triol (2a) shares:

  • Glycosidic sugar units : Similar tetrahydropyran rings with hydroxymethyl groups.
  • Aglycone divergence: A chroman ring with phenylhydrazone and 4-hydroxyphenyl groups instead of the pentacyclic terpenoid.

Functional Contrast : The chroman derivative’s aromatic groups suggest UV-absorption or antioxidant properties, while the pentacyclic aglycone in the target compound may interact with lipid membranes or sterol-binding proteins .

Bioactivity and Pharmacological Context

While direct anti-echinococcal or antimicrobial data for the target compound are lacking (), structural analogs and related glycosides exhibit:

  • Antioxidant activity: Hydroxyl-rich compounds in Populus buds (phenylpropenoids) show anti-inflammatory effects .

Biological Activity

The compound known as (2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5R)-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-9,14-dihydroxy-15-[(2S,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-4,5-dihydroxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol is a complex polycyclic structure with potential biological activities. This article reviews its biological activity based on existing literature and research findings.

Structure and Properties

The compound features multiple hydroxyl groups and a pentacyclic structure typical of triterpenoids. Its intricate stereochemistry may contribute to its biological effects. The presence of various functional groups suggests potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this structure exhibit significant antimicrobial properties. For instance:

  • Oleanolic Acid , a related triterpenoid, has shown notable antibacterial activity against Mycobacterium smegmatis with a minimum inhibitory concentration (MIC) of 2.5 μg/mL .
  • Rotungenic Acid , another triterpenoid derivative, demonstrated strong activity against Staphylococcus aureus and Bacillus subtilis, with MIC values as low as 1.25 μg/mL .

These findings suggest that the compound may possess similar antimicrobial efficacy.

Anticancer Activity

Pentacyclic triterpenes have been extensively studied for their anticancer properties:

  • Ursolic Acid and its derivatives are known to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
  • Studies have shown that such compounds can inhibit angiogenesis and metastasis while stimulating apoptosis in cancer cells .

The specific compound under discussion may exhibit comparable effects due to its structural similarities to these known active triterpenoids.

Anti-inflammatory and Antioxidant Effects

Triterpenoids are also recognized for their anti-inflammatory properties:

  • Compounds like oleanolic acid have demonstrated hepatoprotective effects by reducing serum transaminases and enhancing antioxidant enzyme levels in liver injury models .
  • The anti-inflammatory action is often linked to the inhibition of pro-inflammatory cytokine production.

Study 1: Anticancer Efficacy

A study evaluated the effects of a related triterpenoid on human cancer cell lines. The results indicated that treatment led to significant reductions in cell viability and induced apoptosis through caspase activation pathways. The IC50 values for these compounds were notably low (e.g., 19.5 μM), indicating potent anticancer activity .

Study 2: Antimicrobial Assessment

Another investigation focused on the antimicrobial properties of various triterpenoids derived from natural sources. The study found that certain derivatives exhibited strong inhibitory effects against pathogenic bacteria such as Escherichia coli and Salmonella enterica, supporting the potential application of these compounds in treating infections .

The biological activities of this compound may be attributed to several mechanisms:

  • Cell Membrane Interaction : Similar compounds have been shown to penetrate cell membranes and disrupt lipid rafts containing cholesterol, leading to cell death in cancerous cells .
  • Inhibition of Enzymatic Activity : Some derivatives inhibit key enzymes involved in cancer progression and inflammation (e.g., protein tyrosine phosphatase) .
  • Modulation of Signaling Pathways : These compounds can influence signaling pathways related to apoptosis and inflammation by altering cytokine production and receptor signaling.

Q & A

Q. What ethical and methodological safeguards are critical when sharing linked datasets (e.g., spectral data paired with toxicity studies)?

  • Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles and obtain explicit consent for data linkage. discusses ethical considerations in merging survey and trace data, emphasizing anonymization protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.